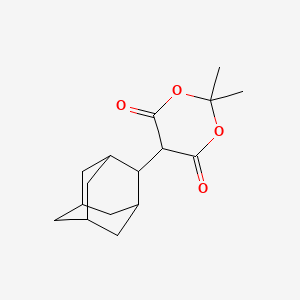

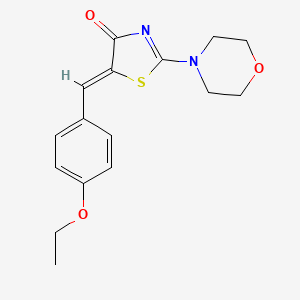

![molecular formula C13H18N2O5S2 B5558319 1-{[5-(氨基羰基)-3-噻吩基]磺酰基}-4-哌啶甲酸乙酯](/img/structure/B5558319.png)

1-{[5-(氨基羰基)-3-噻吩基]磺酰基}-4-哌啶甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate and related compounds involves complex reactions, showcasing a variety of methods to achieve desired structures. For example, ethyl 6-aminonicotinate acyl sulfonamides, with structural similarities, were synthesized, demonstrating the intricate steps and conditions required for such chemical syntheses (Bach et al., 2013). Similarly, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were sequentially synthesized, highlighting the synthetic pathways employed in developing compounds with potential anticancer properties (Rehman et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the importance of precise configurations for achieving desired chemical and biological activities. Studies have shown the crystal and molecular structure of ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate, which provides insight into the planarity of the central thienopyridine ring system and the significance of intramolecular hydrogen bonding (Patel et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate involves various reactions, including aminolysis and cyclocondensation, which are critical for modifying the compound’s structure and enhancing its potential applications. For instance, the aminolysis of S-(ethoxycarbonyl) O-ethyl dithiocarbonate was studied, shedding light on the reaction mechanisms and product formation in such processes (Palominos et al., 1983).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. While specific studies on ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate were not found, related research on compounds like ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate provides valuable insights into the selective synthesis and physical characteristics of similar compounds (Lebedˈ et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are crucial for its application in synthesis and drug design. The synthesis and characterization of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide highlight the compound’s potential in enzyme inhibition, providing a foundation for further exploration of its chemical properties (Khalid et al., 2016).

科学研究应用

抗癌潜力

一项研究详细阐述了哌啶-4-羧酸乙酯附着的1,3,4-恶二唑杂化合物的合成,并评估了其作为抗癌剂的潜力。合成涉及1-[(4-甲苯磺酰基)-4-哌啶甲酸乙酯作为关键中间体。这项研究强调了这些化合物的强大抗癌潜力,其中一些衍生物显示出较低的IC50值,表明它们相对于研究中使用的标准参考多柔比星具有更高的效力。这表明这些化合物作为抗癌治疗剂具有显著潜力,尽管需要进一步的体内研究来确定它们的实际应用(Rehman等人,2018)。

抗菌活性

另一个应用包括合成新的杂环3-哌啶基-1,3,4-恶二唑衍生物,旨在评估阿尔茨海默病的候选药物,但也展示了潜在的抗菌活性。这些化合物是使用哌啶-3-羧酸乙酯合成的,突出了此类骨架在生成具有生物活性的分子方面的结构多功能性和适用性。该研究强调了这些化合物在治疗微生物感染方面的潜力,证明了对各种细菌菌株具有中等的抑制作用(Rehman等人,2018)。

酶抑制

此外,酶抑制活性,特别是对乙酰胆碱酯酶(AChE)的抑制活性,是另一个重要的应用。这对于寻找针对阿尔茨海默病等疾病的治疗剂至关重要。源自哌啶-4-羧酸乙酯的化合物显示出有希望的AChE和丁酰胆碱酯酶(BChE)抑制活性,表明它们在设计用于管理神经退行性疾病的药物方面很有用。分子对接研究进一步验证了这些化合物的潜力,表明它们与AChE和BChE蛋白的有效结合,这与其抗酶活性相关(Khalid、Rehman和Abbasi,2014)。

属性

IUPAC Name |

ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S2/c1-2-20-13(17)9-3-5-15(6-4-9)22(18,19)10-7-11(12(14)16)21-8-10/h7-9H,2-6H2,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWOALOPNAUBJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)

![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)